molecular formula C19H12O5 B5749123 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid

4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid

Cat. No.: B5749123
M. Wt: 320.3 g/mol
InChI Key: VDTVNUSHZHOAOZ-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as lipase in ionic liquids, to facilitate the formation of the furochromene core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-methyl-2-oxo-9-phenylfuro[2,3-h]chromene-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-10-9-14(20)24-17-12(10)7-8-13-16(17)15(18(23-13)19(21)22)11-5-3-2-4-6-11/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTVNUSHZHOAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid
Reactant of Route 2
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid
Reactant of Route 3
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid
Reactant of Route 4
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid
Reactant of Route 5
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid
Reactant of Route 6
4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid

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